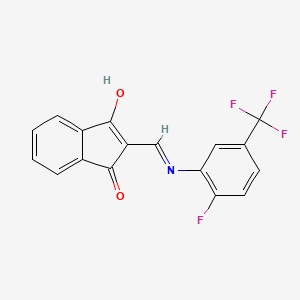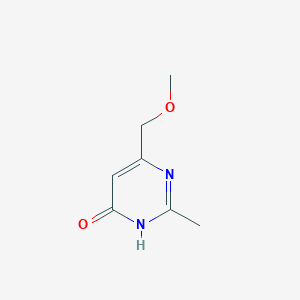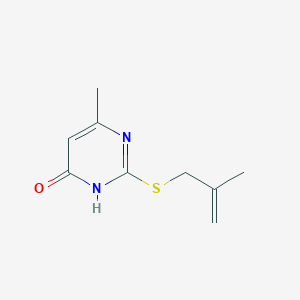![molecular formula C13H11Cl2NO2 B1417548 2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione CAS No. 55118-98-4](/img/structure/B1417548.png)
2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione
Vue d'ensemble
Description
“2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione” is a chemical compound with the molecular formula C13H11Cl2NO2 . It is a derivative of aniline, which is substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexanedione ring with a methylene group linked to a 3,5-dichloroanilino group . The exact structure can be found in chemical databases like PubChem .Applications De Recherche Scientifique
Crystal Structure and Synthesis
- Crystal Structure Analysis : The crystal structure of 2-methyl-1,3-cyclohexanedione, a compound similar to 2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione, has been analyzed using X-ray methods. The study revealed that molecules are present in the enolized form in the crystal and form hydrogen bonds, linking molecules into planar chains (Katrusiak, 1993).
- Preparation Techniques : The preparation of 2,2′-Methylenebis(1,3-cyclohexanedione) has been explored, showing a purity of 99.8% and an improved yield from 84.2% to 92.8%. This synthesis process provides insights into the potential methods for synthesizing similar compounds (Wang Li-xian & W. Hong, 2006).
Chemical Transformations and Properties
- Synthesis and Structural Characterization : Research on the synthesis and crystal structure of 2,2'-(3-nitro-4-chlorobenzyl) methylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) provides valuable insights into the chemical transformations and structural properties of similar compounds (Z. Zhang et al., 2013).
- Biological Activity : A study on the synthesis and characterization of biologically active 2 (Dimethylamino) Cyclohexane-1, 3-Dione, which is structurally related to 2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione, offers insights into the potential biological applications of such compounds (V. Jeyachandran, 2021).
- Inclusion Properties in Crystals : The inclusion properties of hydrogen-bonded 1,3-cyclohexanedione cyclamers in crystals provide a basis for understanding how similar compounds might behave in crystalline structures (M. C. Etter et al., 1990).
Advanced Synthesis Methods
- Ultrasonic Catalysis : An advanced synthesis method involving the use of urea and ultrasound for the preparation of arylmethylene bis derivatives, related to 2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione, highlights efficient and environmentally friendly production techniques (Ji-tai Li et al., 2012).
Phase Transition Studies
- Phase Transition Analysis : The phase transition in crystals similar to 2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione, induced by the ordering of methylene groups, offers insights into the physical properties and stability of these compounds under different conditions (A. Katrusiak, 2000).
Propriétés
IUPAC Name |
2-[(3,5-dichlorophenyl)iminomethyl]-3-hydroxycyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c14-8-4-9(15)6-10(5-8)16-7-11-12(17)2-1-3-13(11)18/h4-7,17H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYYJGPFAYLJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C(=O)C1)C=NC2=CC(=CC(=C2)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



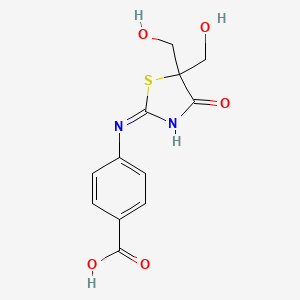
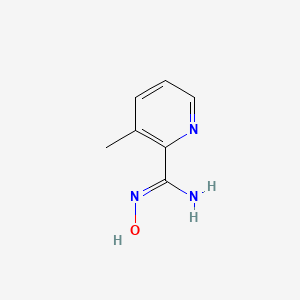
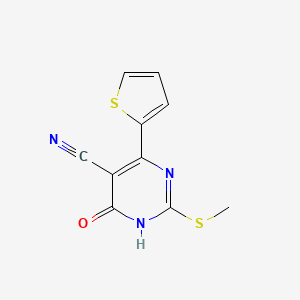
![5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417468.png)
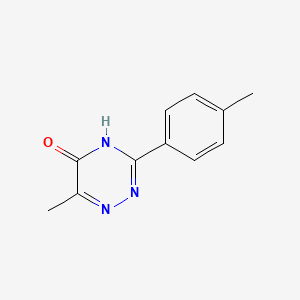
![6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417471.png)
![5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1417472.png)
![3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417473.png)
![4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417476.png)
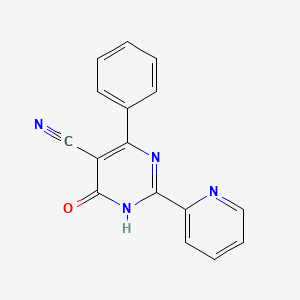
![2-[(4-Fluorophenyl)hydrazinylidene]-3-hydroxyimino-1-(4-methoxyphenyl)propan-1-one](/img/structure/B1417483.png)
